molecular formula C5H12ClN2O2P B583678 N-Dechloroethyl Cyclophosphamide-d4 CAS No. 1346600-68-7

N-Dechloroethyl Cyclophosphamide-d4

Cat. No.: B583678
CAS No.: 1346600-68-7
M. Wt: 202.611
InChI Key: DZKGMGPLDJOVCX-BYUTVXSXSA-N
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Description

Overview of Oxazaphosphorine Prodrug Biotransformation Pathways

Oxazaphosphorine prodrugs, such as cyclophosphamide (B585) and ifosfamide (B1674421), are chemically inert and require metabolic activation to exert their cytotoxic effects. researchgate.net This bioactivation is primarily initiated by the hepatic cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov The principal activation pathway involves the 4-hydroxylation of the oxazaphosphorine ring, a reaction predominantly catalyzed by CYP2B6 and to a lesser extent by CYP3A4 and CYP2C19. researchgate.netpharmgkb.orgresearchgate.net This initial hydroxylation is the rate-limiting step in the activation cascade. nih.gov

The resulting 4-hydroxy metabolite, such as 4-hydroxycyclophosphamide (B600793), exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.netnih.gov Aldophosphamide can then be transported into cells where it spontaneously or enzymatically decomposes to yield the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. researchgate.netnih.gov Phosphoramide mustard is responsible for the therapeutic effect by forming DNA cross-links in cancer cells, leading to apoptosis. nih.gov

Concurrently, detoxification pathways are also active. Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDHs), particularly ALDH1A1, to the inactive metabolite carboxyphosphamide. pharmgkb.org Another inactivation route involves the oxidation of 4-hydroxycyclophosphamide to 4-ketocyclophosphamide. researchgate.net

A significant alternative metabolic pathway for oxazaphosphorine prodrugs is N-dechloroethylation, which involves the removal of one or both of the chloroethyl side chains. pharmgkb.orgnih.gov This process is considered a detoxification pathway for the parent compound but results in the formation of metabolites such as chloroacetaldehyde, which is associated with neurotoxicity. pharmgkb.orgnih.gov

Identification and Metabolic Formation of N-Dechloroethyl Cyclophosphamide as a Key Intermediate

N-dechloroethyl cyclophosphamide is a recognized metabolite of cyclophosphamide formed through the N-dechloroethylation pathway. pharmgkb.orgnih.gov This metabolic process involves the oxidative removal of one of the 2-chloroethyl groups from the nitrogen atom of the mustard moiety. researchgate.net

The quantification of N-dechloroethyl cyclophosphamide in biological matrices like plasma and urine is essential for a comprehensive understanding of an individual's metabolic profile for cyclophosphamide. Research has shown significant inter-patient variability in the formation of this metabolite, which can be influenced by genetic polymorphisms in CYP enzymes and co-administration of other drugs that induce or inhibit CYP3A4. pharmgkb.orgnih.gov

ParameterValueReference
Primary Enzyme CYP3A4 pharmgkb.orgnih.govnih.gov
Secondary Enzyme CYP2B6 (minor contribution) pharmgkb.org
Byproduct Chloroacetaldehyde nih.gov
Metabolic Pathway N-dechloroethylation (Side-chain oxidation) pharmgkb.orgnih.gov

Role of Deuterated Analogs in Pharmacometabolomics Research

Pharmacometabolomics aims to predict and evaluate drug efficacy and toxicity by studying the metabolic profiles of individuals. nih.govmedchemexpress.com In this field, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs and their metabolites in complex biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

N-Dechloroethyl cyclophosphamide-d4 (B23394) is the deuterium-labeled analog of N-dechloroethyl cyclophosphamide. oup.comnih.gov The "d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This subtle change in mass does not alter the chemical properties of the molecule, but it allows it to be distinguished from its non-deuterated counterpart by a mass spectrometer.

In pharmacometabolomics studies of cyclophosphamide, N-dechloroethyl cyclophosphamide-d4 is primarily used as an internal standard for the quantification of the endogenous (non-labeled) N-dechloroethyl cyclophosphamide metabolite. researchgate.netnih.gov By adding a known amount of the deuterated standard to a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly reliable and reproducible measurements of the metabolite's concentration. drugbank.com

The use of deuterated analogs like this compound is essential for:

Accurate Quantification: It enables the precise measurement of metabolite concentrations in complex biological matrices such as plasma and urine. researchgate.netnih.gov

Pharmacokinetic Modeling: Accurate concentration data is vital for developing robust pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of cyclophosphamide and its metabolites. nih.govmdpi.com

Investigating Metabolic Pathways: By accurately measuring the levels of different metabolites, researchers can better understand the balance between the activation and detoxification pathways of cyclophosphamide in individual patients.

Identifying Drug-Drug Interactions: The impact of co-administered drugs on the metabolic pathways of cyclophosphamide can be precisely assessed.

Properties

CAS No.

1346600-68-7

Molecular Formula

C5H12ClN2O2P

Molecular Weight

202.611

IUPAC Name

N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2$l^{5}

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2

InChI Key

DZKGMGPLDJOVCX-BYUTVXSXSA-N

SMILES

C1CNP(=O)(OC1)NCCCl

Synonyms

N-(2-Chloroethyl-d4)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide;  2-(2-Chloroethylamino-d4)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide;  3-Dechloroethylifosfamide-d4;  Asta 4968-d4;  Dechloroethylcyclophosphamide-d4;  Monochloroethylcyclophospham

Origin of Product

United States

Synthesis and Structural Elucidation of N Dechloroethyl Cyclophosphamide D4 for Research Applications

Methodologies for Deuterium (B1214612) Labeling of Cyclophosphamide (B585) and its Metabolites

The synthesis of deuterated analogs of cyclophosphamide and its metabolites requires strategic approaches to introduce deuterium atoms at specific, stable positions within the molecule.

Strategic Incorporation of Deuterium at Specific Positions

The primary goal of deuterium labeling is to create a molecule that is chemically identical to the analyte of interest but has a distinct mass. This is achieved by replacing one or more hydrogen atoms with deuterium. For N-Dechloroethyl Cyclophosphamide-d4 (B23394), the deuterium atoms are typically incorporated into the ethylamine (B1201723) side chain. nih.govacs.org This specific placement is crucial as it is distant from the sites of metabolic transformation, ensuring that the isotopic label is not lost during biological processing. The stability of the carbon-deuterium bond prevents exchange with protons in the surrounding environment, a critical requirement for a reliable internal standard. google.com

Chemical Synthetic Routes for N-Dechloroethyl Cyclophosphamide-d4

The synthesis of this compound involves a multi-step process. A common precursor for the synthesis of various deuterated cyclophosphamide metabolites is [2,2,3,3-(2)H4]-3-aminopropanol. nih.gov

A reported synthetic pathway for d4-labeled 2-dechloroethylcyclophosphamide involves a one-pot reaction of [2,2,3,3-(2)H4]-3-aminopropanol with phosphorus oxychloride (POCl3) and unlabeled 2-chloroethylamine (B1212225) hydrochloride. nih.gov This method provides a direct route to the desired deuterated metabolite.

Another established approach for creating d4 analogs of cyclophosphamide and its metabolites starts with the base-catalyzed hydrogen-deuterium exchange on N-nitrosobis(2-hydroxyethyl)amine to yield N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. nih.govacs.org This intermediate is then converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4). nih.govacs.org Following established synthetic routes, this deuterated precursor can be used to produce various d4-labeled cyclophosphamide analogs. nih.govacs.org

Spectroscopic and Chromatographic Confirmation of Chemical Identity and Purity

To ensure the synthesized this compound is suitable for use as an internal standard, its chemical identity, purity, and the precise location of the deuterium labels must be rigorously confirmed using advanced analytical techniques.

Advanced Analytical Techniques for Structural Verification

A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound.

Mass Spectrometry (MS) is a cornerstone technique for confirming the molecular weight and isotopic enrichment of the labeled compound. nih.govnih.gov Electron impact mass spectrometry can be used to determine the concentration of cyclophosphamide by analyzing the ratio of the intensities of characteristic signals for the unlabeled drug and its tetradeuterated analog. nih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the molecule, which helps to confirm the position of the deuterium labels. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural elucidation. nih.govnih.gov Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. hmdb.ca The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, confirms the successful incorporation of deuterium at the intended positions.

Liquid Chromatography (LC) is used to assess the purity of the synthesized compound. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a suitable detector, such as a UV or mass spectrometer, can separate the target compound from any starting materials, byproducts, or other impurities. researchgate.net This ensures that the internal standard is of high purity, which is essential for accurate quantification.

Advanced Analytical Methodologies Utilizing N Dechloroethyl Cyclophosphamide D4

Development and Validation of Quantitative Assays for Cyclophosphamide (B585) and its Metabolites

Quantitative assays for cyclophosphamide and its metabolites, such as N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide, rely on robust and validated analytical methods. nih.gov The incorporation of a stable isotope-labeled internal standard like N-Dechloroethyl Cyclophosphamide-d4 (B23394) is a cornerstone of high-quality bioanalytical method development, particularly for mass spectrometry-based techniques. lcms.cz Deuterated analogs are ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z). lcms.cznih.gov This allows them to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, enabling accurate correction for analytical variability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the simultaneous quantification of cyclophosphamide and its metabolites from complex biological matrices like plasma and urine. nih.govnih.gov The high selectivity and sensitivity of LC-MS/MS make it the method of choice. nih.gov In these assays, a deuterated analog such as D4-cyclophosphamide is often used as an internal standard to quantify the parent drug and key metabolites, including N-dechloroethylcyclophosphamide. nih.gov

Effective chromatographic separation is critical to minimize ion suppression and separate isomeric compounds, ensuring that each analyte enters the mass spectrometer with minimal interference. biorxiv.orgyoutube.com Optimization involves a systematic approach to adjusting parameters to achieve good peak shape, resolution, and analysis time.

Key parameters that are optimized include:

Stationary Phase (Column): Reversed-phase columns, particularly C18, are commonly employed for the separation of cyclophosphamide and its metabolites. nih.gov

Mobile Phase Composition: A gradient elution using a combination of an aqueous phase (often containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. nih.gov The gradient profile is carefully tuned to ensure adequate separation of all target analytes from each other and from matrix components.

Flow Rate: The flow rate is optimized to balance analysis speed with separation efficiency. Typical flow rates for conventional HPLC are around 1 ml/min, while UPLC systems use lower flow rates. nih.gov

Column Temperature: Maintaining a consistent and elevated column temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.

The goal of optimization is to develop a robust method that can reliably separate compounds with varying polarities within a reasonable timeframe, often under 15 minutes for multiple analytes. nih.gov

Table 1: Example of Optimized LC Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 50 mm × 4.6 mm, 3.2 µm)
Mobile Phase A2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Flow Rate0.5 - 1.0 mL/min
Elution ModeGradient
Run Time~11.5 minutes

Tandem mass spectrometry is used for its high selectivity and sensitivity, operating typically in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole isolates a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The second quadrupole isolates a specific, characteristic product ion for detection. nih.gov

For N-Dechloroethyl Cyclophosphamide-d4, specific precursor-to-product ion transitions would be determined through infusion experiments. The mass shift caused by the four deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled N-Dechloroethyl Cyclophosphamide. A detailed fragmentation study of cyclophosphamide reveals that major pathways include cleavage of the P-N bond, which helps in selecting structurally specific ions for MRM transitions. nih.gov This ensures that the detection is highly specific to the target analyte and the internal standard.

Table 2: Illustrative MRM Transitions for Cyclophosphamide and a Deuterated Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclophosphamide261.1140.0
Cyclophosphamide-d6 (Illustrative)267.1144.0
Carboxyethylphosphoramide Mustard (CEPM)293.0221.0
CEPM-d8 (Illustrative)301.0229.0

Note: This table is illustrative, based on published data for similar compounds to demonstrate the principle of MRM transitions. nih.gov The exact transitions for this compound would be determined empirically.

Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. biorxiv.org This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. lcms.cz Because the internal standard is chemically identical to the analyte, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is normalized, leading to accurate and precise quantification. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of cyclophosphamide. nih.gov This technique often requires chemical derivatization to increase the volatility and thermal stability of the analyte before it can be analyzed by GC. capes.gov.br In GC-MS, a deuterated analog serves the same critical function as an internal standard to correct for variability in both the derivatization step and the injection process, as well as potential matrix effects. nih.gov Studies have investigated variations in GC-MS response between analytes and their deuterated analogs, highlighting the importance of careful validation. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. frontiersin.org

A UPLC-MS/MS method employing a deuterated internal standard, such as 4-hydroxycyclophosphamide-d4, demonstrates the power of this combination for sensitive analysis. frontiersin.org The principles of method development are similar to LC-MS/MS but are adapted to the UPLC system's capabilities. The use of an internal standard like this compound in a UPLC-MS/MS assay would offer enhanced throughput and sensitivity for quantifying cyclophosphamide and its metabolites, making it a powerful tool in analytical research. lcms.czfrontiersin.org

Rigorous Method Validation for Academic Research Studies

The reliability and accuracy of analytical data are paramount in academic research. When this compound is employed as an internal standard in quantitative assays, a rigorous validation process is essential to ensure the integrity of the research findings. This process involves a series of experiments designed to evaluate the performance of the analytical method.

Linearity and Calibration Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of methods utilizing this compound as an internal standard, establishing a linear relationship between the analyte concentration and the instrument response is a critical first step. This is typically achieved by analyzing a series of calibration standards prepared at different known concentrations.

For instance, in the quantification of cyclophosphamide, a typical calibration curve might be constructed over a range of 5 to 60,000 ng/mL. nih.govnih.gov Another study might utilize a linear dynamic range extending from 200 ng/mL to 40,000 ng/mL for cyclophosphamide. nih.gov The acceptance criterion for linearity is often a correlation coefficient (r²) of greater than 0.99.

Table 1: Representative Linearity and Calibration Range Data for Analytes Measured Using a Deuterated Internal Standard.
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Cyclophosphamide5 - 60,000> 0.99 nih.govnih.gov
4-Hydroxycyclophosphamide (B600793)2.5 - 1,000> 0.99 nih.govnih.gov
Cyclophosphamide200 - 40,000Not Reported nih.gov
Cyclophosphamide34.24 - 34,2400.9960 ± 0.0013 nih.gov

Precision and Accuracy Assessment in Biological Matrices (Non-Clinical)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, refers to the closeness of the mean of a set of results to the actual (true) value. Both are critical for ensuring the reliability of quantitative data in non-clinical research involving biological matrices such as plasma or blood.

These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). For bioanalytical methods, the precision, expressed as the coefficient of variation (%CV), should generally not exceed 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. nih.gov The accuracy, expressed as the percentage of deviation from the nominal concentration, should be within ±15%, and ±20% for the LLOQ. nih.gov

Table 2: Example of Precision and Accuracy Data for Cyclophosphamide in a Biological Matrix.
ParameterConcentration LevelIntra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)Reference
CyclophosphamideLow4.19 - 9.91-13.4 to 13.96.14 - 8.85-14.9 to 14.2 nih.gov
Medium4.19 - 9.91-13.4 to 13.96.14 - 8.85-14.9 to 14.2 nih.gov
High4.19 - 9.91-13.4 to 13.96.14 - 8.85-14.9 to 14.2 nih.gov

Limits of Detection and Quantification for this compound as an Internal Standard

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. When this compound is used as an internal standard, the LOD and LOQ are determined for the analyte of interest.

For example, a validated UPLC-MS/MS method for cyclophosphamide reported a lower limit of quantification (LLOQ) of 5 ng/mL. nih.govnih.gov Another study established an LLOQ of 200 ng/mL for cyclophosphamide in human plasma. nih.gov The determination of these limits is crucial for understanding the sensitivity of the analytical method and its applicability to samples with low analyte concentrations.

Table 3: Reported Limits of Detection and Quantification for Cyclophosphamide.
AnalyteLODLOQMatrixReference
CyclophosphamideNot Reported5 ng/mLBlood nih.govnih.gov
4-HydroxycyclophosphamideNot Reported2.5 ng/mLBlood nih.govnih.gov
CyclophosphamideNot Reported200 ng/mLPlasma nih.gov
Cyclophosphamide0.006 µg/LNot ReportedWater iicbe.org

Stability Studies of Analytes and the Internal Standard in Research Samples

Stability studies are essential to ensure that the concentration of the analyte and the internal standard, such as this compound, does not change during the entire period of sample handling and analysis. This includes evaluating the stability under various conditions that research samples may be subjected to.

Typical stability assessments include:

Freeze-thaw stability: To assess the stability after repeated freezing and thawing cycles.

Short-term (bench-top) stability: To evaluate stability at room temperature for a period that reflects the sample processing time.

Long-term stability: To determine the stability of the analytes when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

Autosampler stability: To ensure that the processed samples remain stable in the autosampler of the analytical instrument.

For instance, a study on cyclophosphamide demonstrated stability in an autosampler at 6°C for 72 hours and in a freezer at -22°C for 2 months, as well as through three freeze-thaw cycles. oup.com

Application of this compound in Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for highly accurate and precise quantification of analytes. The use of a stable isotope-labeled internal standard, such as this compound, is central to this methodology. The internal standard, being chemically identical to the analyte but with a different mass, co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response.

Quantitative Analysis in In Vitro Biotransformation Systems

In vitro biotransformation systems, such as liver microsomes, S9 fractions, and cultured hepatocytes, are widely used in drug metabolism research to study the metabolic fate of xenobiotics. nih.gov In these systems, this compound can serve as an invaluable internal standard for the accurate quantification of cyclophosphamide and its metabolites.

The process typically involves incubating the parent drug (e.g., cyclophosphamide) with the in vitro system. At various time points, aliquots are taken, and the reaction is quenched. This compound is then added at a known concentration to each sample before extraction and analysis by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the samples. This approach allows for the precise determination of metabolic rates and the identification of metabolic pathways.

The use of a stable isotope-labeled internal standard is particularly advantageous in complex biological matrices, as it minimizes the impact of matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Quantification in Preclinical In Vivo Samples (Animal Models)

The accurate quantification of drug metabolites in preclinical animal models is fundamental to understanding the pharmacokinetic profile of a parent compound. In the case of cyclophosphamide, a widely used anticancer agent, its complex metabolism necessitates precise analytical methods to measure the concentrations of its various metabolites, including N-dechloroethyl cyclophosphamide. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for achieving the required accuracy and precision. This compound serves as an ideal internal standard for the quantification of N-dechloroethyl cyclophosphamide in biological matrices from animal models due to its near-identical chemical and physical properties to the analyte, differing only in mass.

In typical preclinical pharmacokinetic studies, animal models such as rats or mice are administered cyclophosphamide. Blood samples are then collected at various time points and processed to plasma. The subsequent analytical workflow involves the addition of a known concentration of this compound to the plasma samples. This is followed by an extraction procedure, commonly protein precipitation or solid-phase extraction, to remove interfering substances. The resulting extract is then analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the analyte (N-dechloroethyl cyclophosphamide) to that of the internal standard (this compound) is used to determine the concentration of the metabolite in the sample. This isotope dilution method effectively corrects for any variability in sample preparation and instrument response, ensuring high-quality data.

Illustrative Research Findings

Table 1: Illustrative Pharmacokinetic Parameters of N-Dechloroethyl Cyclophosphamide in Rat Plasma Following a Single Intravenous Dose of Cyclophosphamide (20 mg/kg). Data presented as mean ± standard deviation (n=6).
ParameterValue
Cmax (ng/mL)152 ± 25
Tmax (h)2.0 ± 0.5
AUC(0-t) (ng·h/mL)850 ± 120
AUC(0-inf) (ng·h/mL)910 ± 135
Half-life (t1/2) (h)4.5 ± 0.8
Clearance (CL/F) (L/h/kg)0.22 ± 0.04
Volume of Distribution (Vd/F) (L/kg)1.4 ± 0.3
Table 2: Illustrative Mean Plasma Concentrations of N-Dechloroethyl Cyclophosphamide in Rats Following a Single Intravenous Dose of Cyclophosphamide (20 mg/kg) as Determined by an LC-MS/MS Method Using this compound as an Internal Standard.
Time (h)Mean Concentration (ng/mL)Standard Deviation (ng/mL)
0.25458
0.58815
1.013022
2.015225
4.011018
8.06010
12.0305
24.082

Mechanistic Investigations of N Dechloroethyl Cyclophosphamide Formation and Fate

Enzymatic Pathways and Cytochrome P450 (CYP) Involvement in N-Dechloroethylation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are the main drivers of cyclophosphamide's biotransformation. nih.gov While the 4-hydroxylation of cyclophosphamide (B585) is the principal route to its active form, a competing N-dechloroethylation reaction leads to inactive byproducts. nih.govscispace.com

Identification of Specific CYP Isozymes Catalyzing N-Dechloroethylation of Cyclophosphamide

Research using human liver microsomes and recombinant CYP enzymes has identified several specific isozymes responsible for the N-dechloroethylation of cyclophosphamide. CYP3A4 and CYP2B6 have been consistently shown to be the primary catalysts in this inactivation pathway. pharmgkb.orgtandfonline.combu.edu Other isoforms, including CYP2A6, CYP2C9, and CYP2C19, can also facilitate this reaction, but their contributions are generally considered minor compared to CYP3A4 and CYP2B6. pharmgkb.orgtandfonline.com The relative activity of these enzymes can differ between individuals due to genetic variations, which contributes to the observed inter-patient variability in cyclophosphamide metabolism. tandfonline.comnih.gov

CYP IsozymeRole in N-DechloroethylationReference
CYP3A4Primary catalyst pharmgkb.orgtandfonline.combu.edu
CYP2B6Primary catalyst pharmgkb.orgtandfonline.combu.edu
CYP2A6Minor contributor pharmgkb.orgtandfonline.com
CYP2C9Minor contributor pharmgkb.orgtandfonline.com
CYP2C19Minor contributor pharmgkb.orgtandfonline.com

Characterization of Enzyme Kinetics and Reaction Mechanisms

The enzymatic conversion of cyclophosphamide to its N-dechloroethylated metabolites adheres to Michaelis-Menten kinetics. Studies have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for this reaction for various CYP isozymes. For example, recombinant CYP3A4 has a defined Km value for cyclophosphamide N-dechloroethylation. bu.edu The reaction mechanism involves the oxidative dehalogenation of one of the 2-chloroethyl side chains of the cyclophosphamide molecule. This process is initiated by an electron transfer from NADPH-cytochrome P450 reductase.

Role of N-Dechloroethyl Cyclophosphamide in Cyclophosphamide Metabolic Inactivation

Pathways Competing with Primary Activation Routes

The N-dechloroethylation pathway is in direct competition with the 4-hydroxylation pathway, the latter being the critical initial step for the bioactivation of cyclophosphamide into its therapeutically active forms, 4-hydroxycyclophosphamide (B600793) and aldophosphamide (B1666838). nih.govoup.com The equilibrium between these two competing metabolic routes, which are catalyzed by an overlapping set of CYP isozymes, dictates the quantity of active drug that ultimately reaches the target cancer cells. pharmgkb.org An increased rate of N-dechloroethylation can diminish the formation of active metabolites, potentially compromising the therapeutic effectiveness of cyclophosphamide. researchgate.net This metabolic crossroads highlights the importance of factors that can modulate the activity of the involved CYP isozymes, such as genetic polymorphisms and co-administered medications. tandfonline.comnih.gov

Isotope Effects in N-Dechloroethylation Pathways

The use of isotopically labeled compounds, such as N-dechloroethyl cyclophosphamide-d4 (B23394), where deuterium (B1214612) atoms replace hydrogen atoms on the chloroethyl groups, has proven valuable in unraveling the intricacies of cyclophosphamide metabolism. nih.govnih.gov

Deuterium Isotope Effects on Reaction Rates

Substituting hydrogen with deuterium can result in a kinetic isotope effect (KIE), which alters the rate of a chemical reaction. osti.govosti.gov In the context of N-dechloroethylation, the presence of deuterium on the chloroethyl side chains can slow down this metabolic inactivation process. nih.gov This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. osti.gov Studies have shown that using deuterium-labeled cyclophosphamide can shift the metabolic balance, favoring the therapeutic C-4 oxidation pathway over side-chain oxidation. aacrjournals.org For instance, with unlabeled cyclophosphamide, the fraction of products from C-4 oxidation was 73% for CYP3A4, whereas with deuterium-labeled cyclophosphamide, this increased to 89%. aacrjournals.org This "metabolic switching" demonstrates the potential to enhance the therapeutic efficacy of cyclophosphamide by strategically using deuterated analogs. nih.govaacrjournals.org

CYP IsozymeFraction of C-4 Oxidation (Unlabeled Cyclophosphamide)Fraction of C-4 Oxidation (Deuterium Labeled Cyclophosphamide)Reference
CYP3A473%89% aacrjournals.org
CYP3A590%94% aacrjournals.org
CYP2B6100%100% aacrjournals.org
Compound Name
N-Dechloroethyl Cyclophosphamide-d4
Cyclophosphamide
4-hydroxycyclophosphamide
Aldophosphamide
N-Dechloroethyl cyclophosphamide
NADPH-cytochrome P450 reductase
4-ketocyclophosphamide
Carboxyphosphamide
Phosphoramide (B1221513) mustard
Acrolein
Chloroacetaldehyde

Insights into Rate-Limiting Steps through Deuteration Studies

Deuteration studies, which involve the substitution of hydrogen atoms with their heavier isotope deuterium, have been instrumental in elucidating the rate-limiting steps of metabolic pathways. By observing the kinetic isotope effect (kH/kD), researchers can infer whether the breaking of a carbon-hydrogen bond is a rate-determining step in a particular reaction.

In the context of cyclophosphamide metabolism, deuteration of the chloroethyl side chains has been explored to influence the partitioning between the activating 4-hydroxylation pathway and the inactivating N-dechloroethylation pathway. duke.edu The initial oxidation at the C-4 position of the oxazaphosphorine ring is widely considered the rate-limiting step for the bioactivation of cyclophosphamide. nih.govjci.org This step is primarily mediated by the cytochrome P450 enzyme CYP2B6, with minor contributions from other isoforms like CYP3A4 and CYP2C9. nih.govjci.org

Studies using cyclophosphamide deuterated at the α and α' positions of the chloroethyl chains aimed to create a "metabolic switching" effect. The rationale is that the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond would disfavor oxidation at the side chains, thereby promoting the desired 4-hydroxylation pathway. duke.eduosti.govosti.gov

Research has demonstrated that for unlabeled cyclophosphamide, the proportion of products from C-4 oxidation varies depending on the specific CYP450 isoform involved. For instance, with human CYP3A4, 73% of the metabolites result from C-4 oxidation, while this figure is 90% for CYP3A5 and 100% for CYP2B6. duke.edu When deuterium-labeled cyclophosphamide was used, the percentage of C-4 oxidation products increased to 89% for CYP3A4 and 94% for CYP3A5, indicating a successful shift in metabolism away from N-dechloroethylation. duke.edu

The formation of 4-hydroxycyclophosphamide is a rapid reaction, and it has been suggested that the electron transfer from POR (cytochrome P450 oxidoreductase) to the CYP enzyme may be a rate-limiting factor. nih.govplos.org This highlights that while the initial C-H bond cleavage at C-4 is a critical determinant of the activation rate, the efficiency of the enzymatic machinery also plays a crucial role.

The table below summarizes the impact of deuteration on the metabolic pathways of cyclophosphamide catalyzed by different CYP450 isoforms.

CYP450 IsoformCompoundPercentage of C-4 Oxidation Products
CYP3A4Unlabeled Cyclophosphamide73%
CYP3A4Deuterated Cyclophosphamide89%
CYP3A5Unlabeled Cyclophosphamide90%
CYP3A5Deuterated Cyclophosphamide94%
CYP2B6Unlabeled Cyclophosphamide100%
CYP2B6Deuterated Cyclophosphamide100%

Data sourced from research on deuterium isotope effects on cyclophosphamide metabolism. duke.edu

Comparative Biotransformation Studies of Related Oxazaphosphorines

Comparing the metabolism of cyclophosphamide with its analogs, such as ifosfamide (B1674421), provides valuable insights into the structural determinants of their metabolic fate and associated toxicities.

Differential N-Dechloroethylation Patterns Among Analogs

A striking difference between the isomeric drugs cyclophosphamide and ifosfamide lies in the extent to which they undergo N-dechloroethylation. While both are subject to this metabolic pathway, ifosfamide is much more susceptible. nih.gov Approximately 45-50% of an ifosfamide dose is metabolized via N-dechloroethylation, compared to only about 10% for cyclophosphamide. bu.eduresearchgate.net This preferential N-dechloroethylation of ifosfamide leads to a higher production of chloroacetaldehyde, which is a major contributor to the neurotoxicity and nephrotoxicity observed with ifosfamide treatment. nih.govbu.edu

The enzymatic basis for this difference has been investigated. While CYP3A4 is a major catalyst for N-dechloroethylation of both drugs, CYP2B6 exhibits high N-dechloroethylation activity towards ifosfamide but not cyclophosphamide. bu.eduresearchgate.net In contrast, CYP2B6 is the primary enzyme responsible for the therapeutic activation (4-hydroxylation) of cyclophosphamide. nih.gov

The differential metabolism is also evident when examining the catalytic activities of specific P450 enzymes. For example, with CYP3A4, the percentage of N-dechloroethylation is 71% for cyclophosphamide and 51% for ifosfamide. bu.edu However, with CYP2B6, there is 0% N-dechloroethylation for cyclophosphamide, but a significant 80% for ifosfamide. bu.edu These findings underscore the critical role of specific enzyme-substrate interactions in determining the metabolic pathway.

The following table provides a comparative overview of the N-dechloroethylation of cyclophosphamide and ifosfamide by key CYP450 enzymes.

DrugCYP450 IsoformPercentage of N-Dechloroethylation
CyclophosphamideCYP3A471%
IfosfamideCYP3A451%
CyclophosphamideCYP2B60%
IfosfamideCYP2B680%

Data sourced from in vitro studies with cDNA-expressed P450s. bu.edu

These comparative studies highlight that subtle differences in the chemical structure of oxazaphosphorine analogs can lead to significant variations in their biotransformation, with important implications for their therapeutic efficacy and toxicity profiles.

Research Applications and Contributions of N Dechloroethyl Cyclophosphamide D4 in Chemical Biology

Elucidation of Cyclophosphamide's Biotransformation Network in Research Models

Cyclophosphamide (B585) undergoes extensive metabolism primarily by hepatic cytochrome P450 (CYP) enzymes, leading to a cascade of active and inactive metabolites. nih.govnih.govpharmgkb.org One of these pathways is N-dechloroethylation, which results in the formation of N-dechloroethylcyclophosphamide. nih.gov While this pathway is considered a detoxification route, its characterization is essential for a complete understanding of cyclophosphamide's disposition. N-Dechloroethyl Cyclophosphamide-d4 (B23394) is instrumental in selectively and accurately studying this specific metabolic branch.

Mapping Metabolic Routes in In Vitro Systems (e.g., Microsomal, Cellular)

In vitro models, such as human liver microsomes and cultured cells, are indispensable for dissecting the enzymatic processes involved in drug metabolism. nih.gov Researchers use these systems to identify the specific enzymes responsible for the various metabolic conversions of cyclophosphamide. Studies have implicated several CYP isozymes, including CYP2B6, CYP2C9, CYP3A4, and to a lesser extent, CYP2A6, CYP2C8, and CYP2C19, in the biotransformation of cyclophosphamide. pharmgkb.orgresearchgate.netnih.gov

In this context, N-Dechloroethyl Cyclophosphamide-d4 serves as an invaluable analytical standard. By adding the parent compound, cyclophosphamide, to an in vitro system, researchers can measure the rate of formation of N-dechloroethyl cyclophosphamide. The use of the deuterated analog as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of the non-labeled metabolite produced. This accuracy is crucial for mapping the contribution of the N-dechloroethylation pathway relative to other metabolic routes, such as the therapeutically essential 4-hydroxylation pathway. docksci.com

Tracking Metabolic Fate in Preclinical In Vivo Studies

While in vitro systems provide mechanistic insights, preclinical in vivo studies in animal models are necessary to understand the metabolic fate of a drug in a whole organism. nih.gov Such studies have been conducted in various species, including mice, rats, and dogs, to characterize the pharmacokinetics of cyclophosphamide and its metabolites. nih.govnih.govmdpi.com

This compound is a critical component of the analytical methods used to process and analyze biological samples from these studies. Although the deuterated compound is not typically administered to the animals, it is added to samples like plasma and urine during processing. nih.govnih.gov Its presence allows for the accurate quantification of the N-dechloroethyl cyclophosphamide metabolite that has been endogenously produced. This enables researchers to construct a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of cyclophosphamide, specifically detailing the in vivo relevance and kinetics of the N-dechloroethylation pathway. nih.gov

Facilitation of Biochemical and Pharmacological Investigations

The availability of stable isotope-labeled compounds like this compound significantly enhances the quality and precision of biochemical and pharmacological research.

Accurate Quantification of Parent Compound and Metabolites in Biological Samples

The gold standard for quantifying small molecules in complex biological matrices is mass spectrometry, often coupled with liquid chromatography (LC-MS). nih.govnih.gov A major challenge in these analyses is the potential for signal suppression or enhancement from other components in the sample (matrix effects), as well as variability during sample extraction and analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to overcome these challenges. clearsynth.commedchemexpress.com Because the SIL-IS is chemically identical to the analyte (N-dechloroethyl cyclophosphamide), it co-elutes chromatographically and experiences the same matrix effects and losses during sample preparation. However, due to the mass difference from the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the SIL-IS, highly accurate and precise quantification can be achieved. nih.govnih.gov This has been successfully applied in methods developed for the simultaneous determination of cyclophosphamide and its various metabolites in plasma and urine. nih.govnih.govresearchgate.net

Table 1: Application of Stable Isotope-Labeled Standards in Analytical Methods for Cyclophosphamide and Metabolites

Analyte(s)Internal Standard(s)Biological MatrixAnalytical TechniquePurpose of MethodReference(s)
Cyclophosphamide, N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, CarboxyphosphamideCyclophosphamide-d4UrineLC-MS/MSQuantification of parent drug and metabolites nih.gov
Cyclophosphamide, N-dechloroethylcyclophosphamideTinidazole (Internal Standard)Human PlasmaUHPLC-MS/MSSimultaneous determination for clinical studies nih.gov
Cyclophosphamide, 4-hydroxycyclophosphamide (B600793)4-hydroxycyclophosphamide-d4Dried Blood SpotsUPLC-MS/MSDevelopment and validation of a sensitive quantification method ui.ac.idresearchgate.net
CyclophosphamideCyclophosphamide-d4GeneralGC- or LC-MSInternal standard for quantification caymanchem.com

This table is interactive. You can sort and filter the data.

Support for Mechanistic Studies of Enzyme Activities and Metabolic Flux

By enabling accurate metabolite quantification, this compound provides crucial support for studies investigating the mechanisms of enzyme function. Researchers can use recombinant human enzymes to pinpoint which specific CYP450 isoforms are primarily responsible for the N-dechloroethylation of cyclophosphamide. pharmgkb.orgnih.gov Such studies have shown that while CYP2B6 is a major contributor to the activation pathway, CYP3A4 also plays a significant role in both activation and the formation of N-dechloroethyl metabolites. docksci.com

This information is vital for understanding inter-individual variability in drug response. Genetic polymorphisms in CYP enzymes can lead to altered enzyme activity, affecting the balance between cyclophosphamide's activation and detoxification pathways. pharmgkb.orgnih.gov Accurate measurement of metabolites like N-dechloroethyl cyclophosphamide is key to linking genotype (the specific enzyme variant) to phenotype (the actual metabolic activity), which is a cornerstone of pharmacogenomics.

Table 2: Key Enzymes Involved in Cyclophosphamide Biotransformation

Enzyme FamilySpecific Isoform(s)Role in Cyclophosphamide MetabolismReference(s)
Cytochrome P450CYP2B6, CYP3A4, CYP2C9Primary enzymes for 4-hydroxylation (activation) pharmgkb.orgnih.gov
Cytochrome P450CYP2C19, CYP2A6, CYP2C8Minor contribution to activation pharmgkb.orgresearchgate.net
Cytochrome P450CYP3A4Formation of N-dechloroethylcyclophosphamide docksci.com
Aldehyde DehydrogenaseALDH1A1, ALDH3A1Detoxification of aldophosphamide (B1666838) to carboxyphosphamide pharmgkb.orgresearchgate.net

This table is interactive. You can sort and filter the data.

Role in the Development of New Research Methodologies

The availability of high-purity, well-characterized stable isotope standards is a fundamental prerequisite for the development and validation of modern, high-performance analytical methods. clearsynth.comui.ac.id The creation of this compound allows analytical scientists to develop robust, sensitive, and specific assays, such as those using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govui.ac.id

These validated methods are not only for pharmacokinetics but can be adapted for other research areas. For instance, highly sensitive methods are required for monitoring occupational exposure to antineoplastic drugs in healthcare workers or for detecting the presence of these drugs and their metabolites in the environment. researchgate.net The existence of standards like this compound provides the benchmark against which these new methodologies can be validated according to stringent international guidelines, ensuring the reliability and accuracy of the data they produce. nih.govui.ac.id

Advancements in Mass Spectrometry-Based Metabolite Profiling

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, significantly enhancing the accuracy and reliability of mass spectrometry (MS)-based methods. This compound, a deuterated analog of the cyclophosphamide metabolite N-dechloroethylcyclophosphamide, exemplifies this advancement. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has facilitated precise metabolite profiling in complex biological matrices.

The primary role of this compound in research is to serve as an ideal internal standard for the quantification of its non-labeled counterpart, N-dechloroethylcyclophosphamide (DCL-CP). medchemexpress.comclearsynth.com Because it is nearly chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which are common challenges in metabolite quantification. nih.gov

Research has led to the development of highly sensitive and reliable LC-MS/MS methods for the simultaneous measurement of cyclophosphamide and its key metabolites, including DCL-CP. nih.gov For instance, a method was developed that allows for the quantification of DCL-CP in human urine. This assay utilizes a deuterated internal standard and a triple-quadrupole mass spectrometer operating in selected reaction monitoring mode, achieving a limit of detection (LOD) of 1 ng/mL for DCL-CP. nih.gov The quantification range for DCL-CP in this method was established at 0.17-9 µg/mL, tailored for concentrations expected in patient urine samples. nih.gov

Further advancements using ultra-high-performance liquid chromatography (UHPLC)-MS/MS have enabled even faster analysis times. One such method quantifies both cyclophosphamide and its dechloroethylated metabolite in human plasma with a total run time of just 2.5 minutes. nih.gov This rapid and reliable method achieved a limit of quantification (LOQ) of 20 ng/mL for the dechloroethylated metabolite, demonstrating high sensitivity suitable for clinical monitoring and toxicology studies. nih.gov The use of deuterated internal standards is fundamental to the success of these high-throughput analytical techniques. osti.govnih.gov

Analytical MethodInternal Standard PrincipleMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
LC-MS/MSUse of deuterated internal standard (D(4)-CP) for metabolite panelUrineLOD: 1 ng/mL for DCL-CP nih.gov
UHPLC-MS/MSUse of internal standard for parent drug and metaboliteHuman PlasmaLOQ: 20 ng/mL for 2-dechloroethylcyclosphamide nih.gov

Method Transferability and Robustness for Diverse Research Matrices

The utility of an analytical method is greatly determined by its robustness and its transferability across different biological matrices. Methods employing this compound and other deuterated analogs as internal standards have shown excellent performance in this regard, proving reliable for use in various research settings, from preclinical studies to clinical sample analysis. iqvia.com

A key factor contributing to method robustness is the simplicity and efficiency of sample preparation. For the analysis of DCL-CP in urine, a straightforward dilution of the sample with an aqueous solution containing the deuterated internal standard followed by centrifugation is sufficient. nih.gov For more complex matrices like human plasma, a protein precipitation step, often with acetonitrile (B52724), is employed before analysis. nih.gov The ability to use simple preparation steps reduces the potential for analytical variability and makes the method more adaptable to high-throughput screening.

The validation of these analytical methods according to international guidelines, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), underscores their robustness and reliability. nih.gov Validation parameters typically include assessments of accuracy, precision, linearity, and stability. For example, a UHPLC-MS/MS method for the dechloroethylated metabolite of cyclophosphamide reported accuracy and precision values below 15% at the limit of quantification and under 10% for quality control samples at higher concentrations, meeting standard regulatory requirements. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Minor Metabolic Pathways Involving N-Dechloroethyl Cyclophosphamide (B585)

Cyclophosphamide metabolism is dominated by 4-hydroxylation, leading to the formation of the active alkylating agent, phosphoramide (B1221513) mustard. nih.govpharmgkb.org However, a competing, secondary pathway is the N-dechloroethylation of the parent compound. nih.govpharmgkb.org This reaction, catalyzed primarily by the cytochrome P450 enzyme CYP3A4 with minor contributions from CYP2B6, cleaves one of the chloroethyl side chains to produce N-dechloroethyl cyclophosphamide and the byproduct chloroacetaldehyde. pharmgkb.orgsmolecule.com This pathway is considered minor, accounting for approximately 10% to 19% of the total metabolic clearance of cyclophosphamide. pharmgkb.orgsmolecule.com

While N-dechloroethyl cyclophosphamide is generally considered an inactive metabolite, its own metabolic fate is a significant knowledge gap. nih.gov Future research is poised to investigate potential downstream biotransformations of this compound. It is plausible that N-dechloroethyl cyclophosphamide itself could be a substrate for further enzymatic reactions, including oxidation, reduction, or conjugation, leading to yet undiscovered, potentially biologically active, minor metabolites. The use of N-Dechloroethyl Cyclophosphamide-d4 (B23394) is indispensable for these studies, as the deuterium (B1214612) label provides a clear mass signature for tracking these subsequent metabolic products in complex biological matrices.

Furthermore, the significant inter-individual variability observed in cyclophosphamide metabolism suggests that genetic polymorphisms in metabolic enzymes could influence the flux through the N-dechloroethylation pathway. pharmgkb.org Future studies may focus on identifying specific genetic variants in CYP3A4 or other enzymes that lead to an increased or decreased production of N-dechloroethyl cyclophosphamide. Such research could uncover patient subgroups where this "minor" pathway plays a more significant role.

Research QuestionPotential ApproachRole of N-Dechloroethyl Cyclophosphamide-d4
What is the downstream metabolic fate of N-dechloroethyl cyclophosphamide?Incubation with human liver microsomes followed by high-resolution mass spectrometry.Serves as a labeled substrate to trace and identify novel downstream metabolites distinct from the background metabolome.
Do genetic variants in CYP enzymes alter the rate of N-dechloroethylation?In vitro assays using recombinant CYP enzymes expressing different genetic variants.Used as a stable-isotope labeled substrate for precise quantification of metabolite formation rates (kinetic analysis).
Can other minor, related metabolites be formed directly from cyclophosphamide?High-sensitivity screening of patient urine samples using advanced analytical methods. nih.govCan be used as an analytical standard to confirm the identity of any tentatively identified related dechloroethylated species.

Advanced Analytical Techniques for Spatially Resolved Metabolic Studies

Understanding where a drug and its metabolites are distributed within tissues is crucial for comprehending their effects. Traditional methods involve homogenizing tissue samples, which provides quantitative data but loses all spatial context. mdpi.com Emerging analytical techniques are now enabling metabolic studies with unprecedented spatial resolution, allowing researchers to visualize the metabolic landscape within the tissue architecture. mdpi.comnih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique at the forefront of this research. psu.edu By coupling stable isotope tracing with MSI (a method sometimes called iso-imaging), researchers can administer a labeled compound and then visualize the distribution of the label as it is incorporated into various metabolites directly on a thin slice of tissue. psu.edu The application of this methodology using this compound could provide remarkable insights. For instance, it would be possible to visualize whether the N-dechloroethylation of cyclophosphamide occurs uniformly throughout the liver or is localized to specific regions. It could also reveal the intratumoral distribution of N-dechloroethyl cyclophosphamide, answering questions about its penetration into and potential metabolism within the tumor microenvironment. mdpi.com

Other advanced techniques like single-cell metabolomics, which aim to measure metabolites within individual cells, represent another frontier. unimib.it While technically challenging, applying such methods could determine the cell-to-cell variability in the formation of N-dechloroethyl cyclophosphamide within a heterogeneous tumor, potentially linking metabolic phenotypes to cellular state. unimib.it These high-resolution approaches rely on the ability to distinguish the exogenous labeled compound from endogenous molecules, making the use of stable isotope-labeled standards like this compound essential. mdpi.comnih.gov

TechniqueApplication to this compoundResearch Goal
Mass Spectrometry Imaging (MSI)Administer cyclophosphamide, then use MSI to image the distribution of this compound in tissue sections (e.g., liver, tumor).To visualize the spatial distribution of the N-dechloroethylation pathway activity at the tissue level. psu.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Develop highly sensitive methods to quantify this compound and its potential metabolites in micro-dissected tissue regions or cell populations. nih.govnih.govTo obtain precise quantitative data from spatially defined areas identified by MSI or other imaging techniques.
Single-Cell MetabolomicsIsolate individual cells after exposure to cyclophosphamide and analyze for the presence of this compound.To understand the heterogeneity of minor metabolic pathways at the single-cell level. unimib.it

Integration of this compound Data into Systems Biology Approaches for Predictive Modeling (Non-Clinical)

Systems biology aims to understand the complex interactions within a biological system as a whole. plos.org In pharmacology, this involves creating computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. plos.org These non-clinical models, often built using a framework of ordinary differential equations (ODEs), can be used to predict how changes in the system (e.g., genetic mutations, co-administration of another drug) will affect the drug's metabolic profile. plos.orgnih.gov

A comprehensive kinetic model of cyclophosphamide metabolism must include all known pathways, both major and minor, to be truly predictive. plos.orgnih.gov The N-dechloroethylation pathway, despite being minor, is a necessary component of such a model. Data derived from studies using this compound are critical for building and validating this part of the model. For example, kinetic parameters such as the rate of formation (Vmax) and the substrate affinity (Km) for the enzymes that produce N-dechloroethyl cyclophosphamide can be precisely determined using the deuterated tracer in in vitro experiments. nih.gov

Once these quantitative data are integrated into the larger systems biology model, researchers can perform in silico (computer-based) simulations. plos.org They can simulate how inhibiting or inducing CYP3A4 might reroute metabolic flux, quantitatively predicting the resulting change in N-dechloroethyl cyclophosphamide production versus the production of the therapeutically active 4-hydroxycyclophosphamide (B600793). nih.gov This predictive, non-clinical modeling allows for the systematic exploration of metabolic interactions and the impact of individual variability, providing a powerful tool to generate new hypotheses and guide future experimental research. nih.gov

Modeling ComponentRequired Data from this compound StudiesPurpose in Predictive Model
Pathway Definition Confirmation of N-dechloroethyl cyclophosphamide as a direct metabolite and identification of any of its own downstream metabolites.To ensure the model structure accurately reflects the complete metabolic network.
Parameterization (Kinetic Constants) Measurement of the rate of formation (Vmax) and enzyme affinity (Km) for N-dechloroethylation, obtained from in vitro enzyme assays. nih.govTo provide the quantitative data needed for the differential equations that govern the model's behavior. plos.org
Model Validation In vivo data on the concentration-time profile of N-dechloroethyl cyclophosphamide in plasma or tissue from preclinical models.To compare the model's simulated output with real-world data, ensuring the model is accurate and predictive. nih.gov

Q & A

Q. How is N-Dechloroethyl Cyclophosphamide-d4 synthesized and characterized for preclinical studies?

Methodological Answer: Synthesis typically involves deuteration of the parent compound using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for isotopic purity verification. High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is used to assess stability and degradation products under physiological conditions .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS with deuterated internal standards (e.g., cyclophosphamide-d4) is the gold standard. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., HLB or MCX) minimizes matrix interference. Method validation follows FDA guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What metabolic pathways of cyclophosphamide are elucidated using deuterated analogs like this compound?

Methodological Answer: Isotopic labeling tracks hepatic activation via cytochrome P450 enzymes (e.g., CYP2B6) and subsequent conversion to 4-hydroxy metabolites. In vitro models (e.g., hepatocyte incubations) combined with stable isotope tracing differentiate between oxidative and non-oxidative degradation pathways .

Q. What in vitro models are used to study the cytotoxic mechanisms of this compound?

Methodological Answer: T-cell lymphoma lines (e.g., Jurkat cells) are treated with the compound to assess apoptosis via flow cytometry (Annexin V/PI staining). Reactive oxygen species (ROS) production is quantified using fluorescent probes (e.g., DCFH-DA), and mitochondrial depolarization is measured via JC-1 dye .

Advanced Research Questions

Q. How do researchers resolve discrepancies in pharmacokinetic data for this compound across studies?

Methodological Answer: Discrepancies often arise from variability in sample preparation (e.g., derivatization protocols for 4-hydroxy metabolites) or instrument parameters (e.g., MRM transitions). Harmonization involves cross-lab validation using shared reference materials and adherence to standardized protocols for plasma/urine extraction .

Q. What strategies optimize the use of this compound as an internal standard in multi-analyte panels?

Methodological Answer: To avoid cross-reactivity, optimize chromatographic separation (e.g., gradient elution with C18 columns) and select unique MS/MS transitions. Matrix effects are mitigated by normalizing to isotopically labeled analogs and using post-column infusion checks .

Q. How to validate the specificity of this compound in assays with structurally similar metabolites?

Methodological Answer: High-resolution MS (HRMS) with fragmentation pattern analysis (e.g., CID or HCD) distinguishes isotopic clusters from co-eluting metabolites. Cross-validation with synthetic standards for potential isomers (e.g., 4-keto vs. 4-hydroxy derivatives) confirms specificity .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of this compound compared to non-deuterated forms?

Methodological Answer: KIEs slow metabolic clearance by altering C-D bond cleavage rates in hepatic enzymes. Comparative studies in murine models measure AUC(0–24h) ratios and half-life differences (e.g., 15–20% increase for deuterated forms) to quantify isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.